molecular formula C10H21N5O B7648065 (2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol

(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol

Cat. No. B7648065
M. Wt: 227.31 g/mol
InChI Key: MHWZSHKEBZKJHS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol, also known as MPA, is a chemical compound that has gained attention in the scientific community due to its potential medical applications. MPA is a selective agonist of the G protein-coupled receptor GPR139, which is expressed in the brain, pancreas, and gastrointestinal tract. In

Mechanism of Action

(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol acts as a selective agonist of GPR139, which is a G protein-coupled receptor. When this compound binds to GPR139, it activates a signaling pathway that leads to the release of intracellular calcium. This, in turn, leads to the regulation of neurotransmitter release and insulin secretion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin release in the brain, which may explain its potential therapeutic effects in the treatment of neurological disorders. This compound has also been shown to increase insulin secretion in response to glucose, which may explain its potential therapeutic effects in the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol in lab experiments is its selectivity for GPR139. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using this compound is its relatively new discovery. More research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for (2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol research. One area of research is in the development of this compound analogs that may have improved selectivity and potency. Another area of research is in the identification of other potential therapeutic applications for this compound, such as in the treatment of other neurological disorders or metabolic diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter release and insulin secretion.

Synthesis Methods

(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3-methyl-2-butanone with sodium borohydride, which results in the formation of 3-methyl-2-butanol. The second step involves the reaction of 3-methyl-2-butanol with 1-propan-2-yltetrazol-5-ylmethylamine, which results in the formation of this compound.

Scientific Research Applications

(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol has been found to have potential medical applications in various areas of research. One of the main areas of research is in the treatment of neurological disorders such as schizophrenia and depression. This compound has been shown to activate GPR139, which is believed to play a role in regulating the release of neurotransmitters such as dopamine and serotonin. This makes this compound a potential candidate for the treatment of these disorders.
Another area of research is in the treatment of diabetes. GPR139 is also expressed in the pancreas, where it plays a role in regulating insulin secretion. This compound has been shown to increase insulin secretion in response to glucose, making it a potential candidate for the treatment of type 2 diabetes.

properties

IUPAC Name

(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N5O/c1-7(2)9(6-16)11-5-10-12-13-14-15(10)8(3)4/h7-9,11,16H,5-6H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWZSHKEBZKJHS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NCC1=NN=NN1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NCC1=NN=NN1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.